molecular formula C19H25NOS B2893990 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2320466-65-5

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2893990
CAS No.: 2320466-65-5
M. Wt: 315.48
InChI Key: BBQWQTBILWRJHF-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a 3-methylidene group and a 4-(propan-2-ylsulfanyl)phenylacetone moiety.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-13(2)22-18-8-4-15(5-9-18)12-19(21)20-16-6-7-17(20)11-14(3)10-16/h4-5,8-9,13,16-17H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQWQTBILWRJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities and Substituent Variations

All compared compounds share the 8-azabicyclo[3.2.1]octane core but differ in substituents, which critically influence their physicochemical and biological properties.

Table 1: Key Structural and Molecular Features
Compound Name Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 3-Methylidene, 4-(propan-2-ylsulfanyl)phenyl C₁₉H₂₃NOS 313.46* Thioether group enhances lipophilicity; methylidene adds conformational rigidity
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl, methyl ester C₁₆H₁₈INO₂ 383.23 Heavy iodine atom aids crystallographic studies; ester group increases polarity
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl, ketone C₁₃H₁₂FN₂O₃ 263.25 Nitro and fluorine groups confer electron-withdrawing effects
BK63156: 3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 4-Methoxyphenyl, triazole C₁₉H₂₄N₄O₂ 340.42 Methoxy enhances solubility; triazole enables hydrogen bonding
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one 3-Cyclopropylidene, 4-(trifluoromethyl)phenyl C₁₉H₂₀F₃NO 335.40 Trifluoromethyl group increases metabolic stability and electronegativity

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Electron-Withdrawing vs. In contrast, the target compound’s propan-2-ylsulfanyl group is mildly electron-donating, which may enhance π-π stacking interactions . The methoxy group in BK63156 () is electron-donating, improving solubility but possibly reducing metabolic stability compared to the thioether in the target compound .
  • The target compound’s methylidene group offers less steric hindrance, possibly favoring binding to compact active sites . The triazole in BK63156 adds bulk but also enables hydrogen bonding, a feature absent in the target compound’s simpler thioether .

Pharmacological Implications (Inferred)

While direct activity data are unavailable in the provided evidence, substituent trends suggest:

  • Thioether vs. Halogenated Groups : The propan-2-ylsulfanyl group (target compound) may offer better membrane permeability than the iodophenyl group () but lower than the trifluoromethyl group () due to differences in lipophilicity .
  • Triazole-Containing Analogues : BK63156’s triazole could improve target affinity via hydrogen bonding, a mechanism less accessible to the target compound .

Biological Activity

The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule belonging to the class of tropane alkaloids. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S. The structural complexity arises from the bicyclic azabicyclo[3.2.1]octane framework, which is known for its interaction with various biological targets.

Research indicates that compounds similar to this one often interact with neurotransmitter systems, particularly cholinergic pathways. The presence of the azabicyclo structure suggests potential inhibition of cholinesterases, enzymes that break down neurotransmitters like acetylcholine.

Cholinesterase Inhibition

One of the primary biological activities observed in related compounds is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 value of 46.42 μM against BChE, showing comparable efficacy to physostigmine, a well-known cholinesterase inhibitor used in treating Alzheimer's disease .

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural motifs exhibit moderate to significant antimicrobial activities against a range of pathogens. For example, compounds containing the benzothiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Cholinesterase Inhibition : A study evaluated various derivatives of tropane alkaloids for their ability to inhibit cholinesterases. The findings revealed that modifications in the substituents significantly influenced inhibitory potency, with some derivatives achieving IC50 values below 50 μM against BChE .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents .

Research Findings

Study Activity IC50 Value Reference
Cholinesterase InhibitionBChE46.42 μM
Antimicrobial ActivityStaphylococcus aureusModerate Effect
Antimicrobial ActivityEscherichia coliSignificant Effect

Q & A

Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the bicyclic scaffold via intramolecular cyclization of a tropinone derivative or related precursor.
  • Step 2 : Introduction of the 3-methylidene group through elimination or Wittig-type reactions.
  • Step 3 : Functionalization of the aromatic ring (e.g., 4-(propan-2-ylsulfanyl)phenyl) via Suzuki coupling or nucleophilic substitution.
    Purification often employs HPLC or recrystallization to achieve >95% purity .

Q. How is the stereochemical configuration of the bicyclic system verified?

  • X-ray crystallography is the gold standard for confirming absolute stereochemistry (e.g., as demonstrated in analogs like [(2R)-8-benzyl derivatives]) .
  • NMR spectroscopy (e.g., NOESY) and chiral HPLC are used to assess relative configurations and enantiomeric excess .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Receptor binding assays : Screen for affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to tropane alkaloids .
  • Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable substituent strategy : Systematically modify the 4-(propan-2-ylsulfanyl)phenyl group (e.g., replace sulfanyl with sulfonyl or halogen) and assess changes in receptor binding .
  • Scaffold rigidity analysis : Compare activity of the 3-methylidene analog with saturated or alternative bicyclic systems (e.g., 3-cyclopropylidene derivatives) to evaluate conformational flexibility impacts .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin transporters) based on analogs’ crystallographic data .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Reaction condition optimization : Adjust catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) or solvent systems (e.g., DMF vs. THF) to improve reproducibility .
  • Batch-to-batch analysis : Use LC-MS to detect impurities (<2%) that may skew biological results .

Q. What strategies enhance metabolic stability without compromising potency?

  • Isosteric replacement : Substitute the sulfanyl group with a sulfone or methyloxadiazole to reduce oxidative metabolism .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl) at the ketone moiety to improve bioavailability .

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